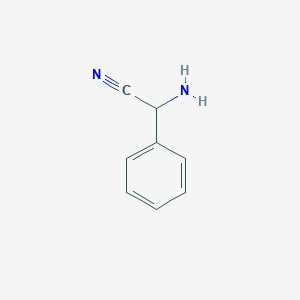![molecular formula C19H18N2O B182675 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol CAS No. 796-54-3](/img/structure/B182675.png)
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol, also known as DMQX, is a chemical compound that belongs to the family of quinolinol derivatives. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the molecular mechanisms underlying various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Wirkmechanismus
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is a critical step in the process of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have various biochemical and physiological effects on the nervous system. For example, it has been shown to inhibit long-term potentiation (LTP), a process that underlies memory formation, in the hippocampus. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a critical role in synaptic plasticity and memory formation. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in scientific research is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions. Additionally, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is relatively easy to synthesize and has a long shelf life, making it a convenient tool for laboratory experiments. However, one of the limitations of using 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and its role in the nervous system. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the specific role of different subtypes of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol and other NMDA receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, the development of novel drug delivery systems that can target 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol to specific regions of the brain could enhance its efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol involves the condensation of 4-aminobenzophenone with 2-dimethylaminoethyl acrylate, followed by cyclization with 2-cyanoacetamide and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. For example, 4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in animal models. It has also been used to study the pathophysiology of neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
Eigenschaften
CAS-Nummer |
796-54-3 |
|---|---|
Produktname |
4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol |
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-6-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-7-4-14(5-8-16)3-6-15-11-12-20-19-10-9-17(22)13-18(15)19/h3-13,22H,1-2H3/b6-3+ |
InChI-Schlüssel |
FBKDSWPENPZMOO-ZZXKWVIFSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)O |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)O |
Andere CAS-Nummern |
796-54-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)



